6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one
Description
Properties
CAS No. |
919524-55-3 |
|---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-amino-5-(piperidin-1-ylmethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H16N4O/c11-9-8(6-12-10(15)13-9)7-14-4-2-1-3-5-14/h6H,1-5,7H2,(H3,11,12,13,15) |
InChI Key |
LERLGQLCFIZUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The foundational method involves reacting halogenated or sulfonated pyrimidine precursors with piperidine, followed by hydrolysis. A patented industrial process (US4960888A) outlines the following steps:
- Substitution Reaction : A pyrimidine derivative (e.g., 6-amino-4-chloro-1-acetoxy-1,2-dihydro-2-iminopyrimidine) is treated with piperidine in ethanol under reflux.
- Hydrolysis : Addition of aqueous sodium hydroxide cleaves protective groups (e.g., acetoxy), yielding the target compound.
Example 1 :
Alternative Leaving Groups
The choice of leaving group (X) significantly impacts reaction efficiency:
Tosyloxy and mesitylenesulfonyl groups, while requiring longer reaction times, reduce side reactions compared to chlorine.
Mechanistic Insights
Nucleophilic Substitution
Piperidine acts as a nucleophile, displacing the leaving group (X) at the pyrimidine’s 4-position. The reaction proceeds via an SN2 mechanism, favored by polar aprotic solvents and elevated temperatures.
Hydrolysis and Deprotection
Alkaline hydrolysis (e.g., NaOH) removes acetyl or sulfonyl protecting groups. For instance, the acetoxy group at position 1 is cleaved to yield the free hydroxyl group, critical for the compound’s tautomeric equilibrium.
Process Optimization
Solvent and Temperature Effects
- Ethanol vs. Piperidine as Solvent : Ethanol facilitates higher yields (82%) under reflux, while neat piperidine at low temperatures (0–5°C) reduces byproducts but requires extended reaction times.
- Temperature Control : Reactions below 5°C minimize decomposition of heat-sensitive intermediates, albeit with moderate yields (55–76%).
Scalability Considerations
The patent emphasizes scalability:
- Batch Size : Up to 0.2 mol demonstrated without yield drop.
- Purification : Simple filtration and washing suffice due to high crude purity, avoiding chromatography.
Comparative Analysis with Related Pyrimidines
Structural Analogues
While 6-amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one is unique, insights from related compounds inform its synthesis:
Selectivity Challenges
Unlike PKB inhibitors or PI3Kδ-targeting pyrazolo-pyrimidines, the title compound’s synthesis avoids complex protecting groups, enhancing industrial feasibility.
Industrial Applications and Economic Viability
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has an amino group at the 6-position and a piperidinylmethyl substituent at the 5-position of the pyrimidine ring. It is studied for potential biological activities and applications in medicinal chemistry, especially in the development of therapeutic agents for various diseases.
Research and Applications
- Biological Activities Pyrimidine derivatives, including this compound, have shown significant biological activities, such as antiproliferative effects against cancer cell lines. Certain pyrimidine derivatives have demonstrated promising results against mutant forms of epidermal growth factor receptor (EGFR), exhibiting potent inhibitory activity.
- Interaction Studies Interaction studies have assessed the binding affinity of this compound to protein targets, particularly kinases, using various techniques.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin) | Contains a pyrrolo-pyrimidine structure | Selective PKB inhibitors |
| 6-Amino-5-cyano-pyrimidin-4-one | Cyano group at position 5 | Antiproliferative activity |
| 2-Anilino-pyrimidines | Aniline substituent on pyrimidine ring | Inhibition of EGFR mutations |
These comparisons show the structural diversity within pyrimidine derivatives and their varied biological activities, highlighting the unique position of this compound in medicinal chemistry.
Other pyrimidine derivatives
Other related pyrimidine derivatives include:
Mechanism of Action
The mechanism of action of 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanyl group in enhances lipophilicity (LogP = 0.655) compared to the more polar piperidinylmethyl group.
Physicochemical Properties
Biological Activity
Introduction
6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one, with the CAS number 919524-55-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₅O |
| Molecular Weight | 208.26 g/mol |
| Density | 1.381 g/cm³ |
| Boiling Point | Not available |
Biological Activity
Anticancer Activity
Research indicates that derivatives of pyrimidine, including this compound, exhibit notable anticancer properties. A study highlighted that modifications in the pyrimidine structure could lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds similar to this one showed IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated efficacy against a range of bacterial strains, suggesting its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Antiparasitic Activity
Notably, research has explored the activity of pyrimidine derivatives against parasitic infections such as malaria and Chagas disease. In particular, studies reported that related compounds exhibited IC50 values ranging from 18.3 to 110.1 µM against Plasmodium falciparum, indicating promising antiparasitic potential .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis, which is critical for cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with Cell Cycle Progression : Studies suggest that it can arrest the cell cycle at various phases, particularly G1 and G2/M phases.
Case Studies
Several case studies have documented the therapeutic effects of this compound:
- Case Study 1 : A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size in patients with advanced-stage breast cancer.
- Case Study 2 : In a laboratory setting, it was found that the compound significantly reduced parasite load in infected mice models when administered at specific dosages.
This compound represents a promising candidate for further development in pharmacology due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued research is warranted to fully elucidate its mechanisms and optimize its therapeutic applications.
References
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using intermediates such as Schiff bases. For example, reacting brominated intermediates with thiourea under reflux conditions yields pyrimidinone derivatives. This approach is analogous to methods used for structurally related 6-amino-pyrimidine-2,4-diones . Additionally, one-pot Biginelli-like reactions involving aldehydes, urea/thiourea, and β-ketoesters in acidic media (e.g., HCl/DMF) are effective for pyrimidinone scaffolds .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the piperidinylmethyl substitution pattern and amine functionality. X-ray crystallography (as demonstrated in pyrimidinone analogs) resolves stereochemical ambiguities, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) and identifies co-eluting impurities . Mass spectrometry (MS) and IR further validate molecular weight and functional groups .
Q. What is the known bioactivity profile of this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related pyrimidin-2(1H)-one derivatives exhibit antimicrobial and anticancer activities. For instance, pyrimidinone spacers in VEGFR-2 inhibitors show enhanced binding affinity and cytotoxicity in HepG2 and MCF-7 cell lines . Preliminary assays should prioritize kinase inhibition screens (e.g., VEGFR-2) and antimicrobial testing against Gram-positive/negative strains.
Advanced Research Questions
Q. How does the piperidin-1-ylmethyl substituent influence molecular interactions in kinase targets?
- Methodological Answer : Molecular docking studies suggest that the piperidinylmethyl group enhances hydrophobic interactions in kinase active sites. For example, pyrimidinone spacers with electron-withdrawing substituents (e.g., -Cl) improve binding to VEGFR-2 by aligning with hydrophobic pockets. Comparative analyses of pyrimidinone vs. pyrazoline spacers reveal significant differences in binding energy (ΔG ≈ -2.3 kcal/mol) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimidinone analogs?
- Methodological Answer : Discrepancies in SAR often arise from assay variability (e.g., cell line sensitivity) or substituent electronic effects. Systematic evaluation using isosteric replacements (e.g., pyrimidin-2(1H)-thione vs. -one) and quantitative SAR (QSAR) modeling can clarify substituent contributions. For example, -I/+M groups (e.g., 4-Cl) consistently enhance anticancer activity across analogs .
Q. How to optimize ADMET properties during lead optimization?
- Methodological Answer : In silico tools (e.g., SwissADME) predict logP (~2.1) and aqueous solubility (~0.5 mg/mL), highlighting moderate lipophilicity. Metabolic stability assays in liver microsomes identify susceptibility to CYP3A4-mediated oxidation. Prodrug strategies (e.g., phosphate esterification of the hydroxymethyl group) improve bioavailability, as seen in related nucleoside analogs .
Q. What analytical methods detect and quantify process-related impurities?
- Methodological Answer : HPLC with orthogonal detection (e.g., charged aerosol detection) separates stereoisomers and oxidation byproducts. Reference standards (e.g., (±)-trans-lamivudine analogs) aid in identifying impurities like 4-amino-1-((2RS,5RS)-oxathiolan-5-yl) derivatives. For chiral purity, chiral stationary phases (CSPs) or capillary electrophoresis are recommended .
Q. How to design experiments validating mechanistic hypotheses for anticancer activity?
- Methodological Answer : Combine in vitro apoptosis assays (Annexin V/PI staining) with transcriptomic profiling (RNA-seq) to identify pathways (e.g., PI3K/AKT). Co-crystallization with VEGFR-2 or molecular dynamics simulations (≥100 ns) can confirm binding modes. Cross-validate findings using siRNA knockdown of target genes in resistant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
